Cyclobutylpropionitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

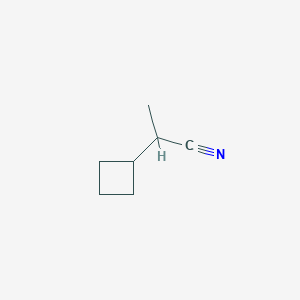

Cyclobutylpropionitrile is an organic compound that belongs to the class of nitriles It consists of a cyclobutyl group attached to a propionitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobutylpropionitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with acrylonitrile under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclobutylmagnesium bromide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The process ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobutylpropionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclobutylpropylamine.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

Substitution: Amines, alcohols, acidic or basic catalysts.

Major Products:

Oxidation: Cyclobutylpropionic acid.

Reduction: Cyclobutylpropylamine.

Substitution: Cyclobutylpropionamide, cyclobutylpropionate.

Wissenschaftliche Forschungsanwendungen

Cyclobutylpropionitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: this compound derivatives are explored for their potential therapeutic properties. They are evaluated for their efficacy in treating various medical conditions.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of cyclobutylpropionitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Cyclobutylpropionitrile can be compared with other nitriles and cycloalkyl compounds:

Cyclobutylacetonitrile: Similar structure but with a different carbon chain length.

Cyclopropylpropionitrile: Smaller ring size, different reactivity.

Cyclopentylpropionitrile: Larger ring size, different steric effects.

Uniqueness: this compound is unique due to its specific ring size and the presence of the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biologische Aktivität

Cyclobutylpropionitrile is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring attached to a propionitrile group. Its molecular formula can be represented as C7H11N. The structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that it may interact with specific receptors and enzymes involved in inflammatory processes and metabolic regulation.

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory properties. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in TNF-alpha production in LPS-activated THP-1 cells (p < 0.01) |

| Study B | Showed inhibition of IL-6 and IL-1β secretion in macrophages treated with this compound |

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. It has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Study 1: In Vivo Efficacy

In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Metabolic Regulation

A study investigating the effects of this compound on lipid metabolism found that it significantly reduced triglyceride levels in hyperlipidemic mice. This effect was associated with modulation of stearoyl-CoA desaturase activity, suggesting a role in lipid regulation.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1-2 hours post-administration. The compound exhibits a half-life suitable for therapeutic use.

Toxicology

Toxicological assessments have demonstrated that this compound has a low toxicity profile at therapeutic doses, with no significant adverse effects reported in animal models during short-term studies.

Eigenschaften

IUPAC Name |

2-cyclobutylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZWRBQRSDRIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.